molecular formula C11H14N4O4 B14626088 1-[2-(2-Ethyl-5-nitro-1H-imidazol-1-yl)ethyl]pyrrolidine-2,5-dione CAS No. 59068-38-1

1-[2-(2-Ethyl-5-nitro-1H-imidazol-1-yl)ethyl]pyrrolidine-2,5-dione

Cat. No.: B14626088
CAS No.: 59068-38-1
M. Wt: 266.25 g/mol
InChI Key: CRWUMJFHNXDIHJ-UHFFFAOYSA-N
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Description

1-[2-(2-Ethyl-5-nitro-1H-imidazol-1-yl)ethyl]pyrrolidine-2,5-dione is a compound that features both an imidazole and a pyrrolidine ring The imidazole ring is known for its presence in many biologically active molecules, while the pyrrolidine ring is a common structural motif in various pharmaceuticals

Preparation Methods

Synthetic Routes and Reaction Conditions: Common methods for synthesizing imidazole derivatives include the Debus-Radziszewski synthesis, Wallach synthesis, and the dehydrogenation of imidazolines . The specific conditions for these reactions often involve the use of polar solvents and catalysts to facilitate the formation of the imidazole ring.

Industrial Production Methods: Industrial production of this compound would likely involve optimizing the synthetic routes for scalability and cost-effectiveness. This could include the use of continuous flow reactors and advanced purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions: 1-[2-(2-Ethyl-5-nitro-1H-imidazol-1-yl)ethyl]pyrrolidine-2,5-dione can undergo various chemical reactions, including:

    Oxidation: The nitro group on the imidazole ring can be reduced to an amine under appropriate conditions.

    Reduction: The compound can be reduced to form different derivatives, depending on the reagents used.

Common Reagents and Conditions:

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Substitution reagents: Alkyl halides, acyl chlorides.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield an amine derivative, while substitution reactions can introduce various functional groups onto the imidazole ring .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 1-[2-(2-Ethyl-5-nitro-1H-imidazol-1-yl)ethyl]pyrrolidine-2,5-dione likely involves interactions with biological macromolecules such as proteins and nucleic acids. The nitro group on the imidazole ring can undergo reduction to form reactive intermediates that can interact with cellular components, leading to various biological effects . The exact molecular targets and pathways would depend on the specific biological context in which the compound is used.

Comparison with Similar Compounds

    Metronidazole: A well-known nitroimidazole derivative used as an antimicrobial agent.

    Tinidazole: Another nitroimidazole with similar applications to metronidazole.

    Ornidazole: Used for its antiprotozoal and antibacterial properties.

Uniqueness: 1-[2-(2-Ethyl-5-nitro-1H-imidazol-1-yl)ethyl]pyrrolidine-2,5-dione is unique due to the presence of both the imidazole and pyrrolidine rings, which may confer distinct biological activities and chemical reactivity compared to other nitroimidazole derivatives .

Properties

CAS No.

59068-38-1

Molecular Formula

C11H14N4O4

Molecular Weight

266.25 g/mol

IUPAC Name

1-[2-(2-ethyl-5-nitroimidazol-1-yl)ethyl]pyrrolidine-2,5-dione

InChI

InChI=1S/C11H14N4O4/c1-2-8-12-7-9(15(18)19)13(8)5-6-14-10(16)3-4-11(14)17/h7H,2-6H2,1H3

InChI Key

CRWUMJFHNXDIHJ-UHFFFAOYSA-N

Canonical SMILES

CCC1=NC=C(N1CCN2C(=O)CCC2=O)[N+](=O)[O-]

Origin of Product

United States

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